molecular formula C12H11NO2 B14052299 (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid

(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid

Cat. No.: B14052299
M. Wt: 201.22 g/mol
InChI Key: WNAPYWRXZZSGSS-UHFFFAOYSA-N
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Description

(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a cyano group and an acrylic acid moiety

Preparation Methods

The synthesis of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid typically involves the reaction of 3-(2-Cyanoethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols or alkanes.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or ammonia, forming amides or esters.

    Addition: The double bond in the acrylic acid moiety can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.

Scientific Research Applications

(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and acrylic acid moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

(E)-3-(3-(2-Cyanoethyl)phenyl)acrylic acid can be compared with similar compounds such as:

    Acrylic acid: A simpler compound with a similar acrylic acid moiety but lacking the cyano group.

    3-(2-Cyanoethyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acrylic acid moiety.

    3-(2-Cyanoethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of an acrylic acid moiety.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-[3-(2-cyanoethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11NO2/c13-8-2-5-10-3-1-4-11(9-10)6-7-12(14)15/h1,3-4,6-7,9H,2,5H2,(H,14,15)

InChI Key

WNAPYWRXZZSGSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=CC(=O)O)CCC#N

Origin of Product

United States

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